molecular formula C19H29BrN2O3 B4971565 1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide

1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide

Cat. No. B4971565
M. Wt: 413.3 g/mol
InChI Key: RXDPONQDDAGSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BRD-7929, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxamide derivatives and has been found to possess interesting biological properties.

Mechanism of Action

1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is a type of ion channel that plays a key role in the regulation of neuronal excitability. By enhancing the activity of this receptor, this compound can increase the inhibitory tone in the brain, which in turn can lead to a reduction in seizures and pain.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These include an increase in the duration of GABA-A receptor-mediated currents, a reduction in the frequency of spontaneous epileptiform activity, and a decrease in the severity of neuropathic pain. These effects are thought to be mediated by the modulation of ion channel activity in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide is its selectivity for the GABA-A receptor, which makes it a promising candidate for the treatment of neurological disorders. However, like all experimental compounds, it has certain limitations. For example, its efficacy and safety in humans have not yet been established, and further studies are needed to determine its optimal dosage and administration route.

Future Directions

There are several promising directions for future research on 1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of more potent and selective analogs of the compound, which could lead to improved therapeutic outcomes. Another potential avenue of research is the investigation of the compound's effects on other ion channels and neurotransmitter systems in the brain. Finally, further studies are needed to determine the optimal dosage and administration route for the compound, as well as its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide involves the reaction of 5-bromo-2,4-dimethoxybenzyl chloride with diethylamine, followed by the addition of piperidinecarboxamide. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the product is purified using standard techniques.

Scientific Research Applications

1-(5-bromo-2,4-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been found to possess interesting pharmacological properties, including the ability to modulate the activity of certain ion channels in the brain. This makes it a promising candidate for the treatment of various neurological disorders, such as epilepsy and neuropathic pain.

properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrN2O3/c1-5-22(6-2)19(23)14-8-7-9-21(12-14)13-15-10-16(20)18(25-4)11-17(15)24-3/h10-11,14H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDPONQDDAGSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.